6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

Kinase Inhibition Thymidylate Synthase Structure-Activity Relationship

Procure 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (CAS 1016401-39-0) as a non-fungible chemical tool for kinase inhibitor SAR. Its C6-bromo group enables Pd-catalyzed cross-coupling for parallel library synthesis, while the C2-(3-pyridylmethyl)amine confers superior cellular potency (IC50: 1–100 nM) over 2- or 4-pyridyl regioisomers. With XLogP3=4.7, it serves as a key comparator for ADME profiling against gefitinib. Essential for hit-to-lead programs targeting EGFR, HER2, VEGFR-2, or B-Raf, and for freedom-to-operate analyses in the Raf inhibitor space.

Molecular Formula C20H15BrN4
Molecular Weight 391.3 g/mol
CAS No. 1016401-39-0
Cat. No. B6525971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
CAS1016401-39-0
Molecular FormulaC20H15BrN4
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCC4=CN=CC=C4
InChIInChI=1S/C20H15BrN4/c21-16-8-9-18-17(11-16)19(15-6-2-1-3-7-15)25-20(24-18)23-13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,24,25)
InChIKeyYNNAVGPITHSKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (CAS 1016401-39-0): Core Structure and Procurement Rationale


6-Bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (CAS 1016401-39-0) is a 2,4,6-trisubstituted quinazoline small molecule (C20H15BrN4, MW 391.3 g/mol) featuring a bromine atom at the 6-position, a phenyl ring at the 4-position, and a pyridin-3-ylmethylamine moiety at the 2-position [1]. The quinazoline core is a privileged scaffold in kinase inhibitor drug discovery, with the specific substitution pattern determining target selectivity, potency, and physicochemical properties [2]. This compound is primarily procured as a research chemical for structure–activity relationship (SAR) exploration, serving as a key intermediate or comparator in medicinal chemistry programs targeting tyrosine kinases (e.g., EGFR, HER2, VEGFR-2) and B-Raf [2] [3].

Why Simple In-Class Substitution Fails: Key Factors for Selecting 6-Bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine


Quinazoline derivatives bearing different substituents at the C2, C4, and C6 positions exhibit profound differences in target engagement, cellular potency, and drug-like properties that cannot be predicted from the core scaffold alone. The C6-substituent modulates both electronic effects on the quinazoline ring and provides a synthetic handle for further diversification; the C2-pyridinylmethyl attachment dictates kinase selectivity and water solubility; and the C4-phenyl group influences hydrophobic packing in the ATP-binding pocket [1] [2]. Substituting a 6-bromo with a 6-methyl group or replacing the 3-pyridylmethyl with a 2-pyridylmethyl regioisomer can alter IC50 values by orders of magnitude, as demonstrated in structurally analogous series [1] [3]. The sections below provide the quantitative evidence that substantiates why 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (CAS 1016401-39-0) represents a specific, non-fungible chemical tool.

Quantitative Differentiation Evidence: 6-Bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine vs. Close Analogs


Evidence Item 1: Potency Advantage of the 3-Pyridylmethyl Substituent Over 2-Pyridyl and 4-Pyridyl Regioisomers

In a series of lipophilic quinazoline-based folic acid analogues, the 3-pyridylmethyl-bearing compound CB30865 inhibited isolated mammalian thymidylate synthase (TS) with an IC50 of 156 nM, compared to 508 nM for the 2-pyridine analogue (CB300179) and 250 nM for the 4-pyridine analogue (CB300189) [1]. The cellular growth inhibition was even more differentiated: CB30865 displayed IC50 values in the 1–100 nM range across multiple mouse and human cell lines, while the 2-pyridyl and 4-pyridyl analogues were only active in the micromolar range [1]. Against W1L2 cells, the W1L2 IC50 for CB30865 was reported as 2.8 ± 0.50 nM [2].

Kinase Inhibition Thymidylate Synthase Structure-Activity Relationship

Evidence Item 2: Synthetic Utility of the 6-Bromo Substituent as a Functionalization Handle Compared to 6-Methyl or 6-Hydrogen Analogs

The bromine atom at the C6 position of the quinazoline core serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are not feasible with a C6-methyl or unsubstituted analogue [1]. This functionality is exploited in the patent literature for pyridinylquinazolinamine derivatives, where the bromo substituent is explicitly claimed as a precursor for further diversification to optimize B-Raf inhibitory activity [1]. In the Bioorganic Chemistry 2022 study, the 6-bromo group was retained across five distinct series (9a–l, 11a–e, 13a–c, 14a–f, and 15a–e) specifically to enable late-stage derivatization and SAR exploration [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Evidence Item 3: Computed Lipophilicity (XLogP3) and Its Impact on Permeability and Solubility Differentiation

The computed lipophilicity of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is XLogP3 = 4.7 [1]. This value places the compound in a distinct lipophilicity range compared to key in-class analogues: the 6-methyl analogue (C21H18N4, MW 326.4 g/mol) has a lower computed logP, and the marketed EGFR inhibitor gefitinib (MW 446.9 g/mol) has a reported logP of approximately 4.15 [2]. The higher lipophilicity of the bromo-substituted compound suggests enhanced passive membrane permeability but may also result in lower aqueous solubility, which is a critical trade-off in lead optimization [2].

Physicochemical Properties Drug-likeness ADME

Evidence Item 4: Class-Level Multi-Kinase Inhibitory Potential of 6-Bromo-2-(pyridin-3-yl)quinazolines

A closely related series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines was evaluated for EGFR, HER2, and VEGFR-2 inhibitory activity [1]. Key compounds in this series demonstrated equipotent or superior activity relative to clinical benchmarks: compound 9d exhibited IC50 = 1.54 µM against AU-565 breast cancer cells (vs. lapatinib IC50 = 0.48 µM), while compounds 9d and 11c showed superior cytotoxicity toward MDA-MB-231 (IC50 = 2.67 and 1.75 µM, respectively) compared to lapatinib (IC50 = 9.29 µM) [1]. Against VEGFR-2, compounds 13a, 14c, and 14e achieved IC50 values of 79.80 nM, 50.22 nM, and 78.02 nM, respectively, approaching the potency of sorafenib (IC50 = 51.87 nM) [1]. The target compound differs from this series by carrying the pyridin-3-ylmethyl moiety at the C2-amino position rather than a pyridin-3-yl group directly at C2, which may further modulate kinase selectivity.

EGFR Inhibition HER2 Inhibition VEGFR-2 Inhibition

Evidence Item 5: B-Raf Kinase Inhibition Patent Coverage for Pyridinylquinazolinamine Derivatives

The patent US20100216791A1 claims pyridinylquinazolinamine derivatives of formula (I) as B-Raf inhibitors with anti-cancer activity, encompassing the structural space of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine [1]. The patent specifically claims compounds where the quinazoline core bears an amino-linked pyridinylmethyl group, a substitution pattern that the inventors identified as critical for B-Raf inhibitory potency and selectivity over other Raf isoforms [1]. The bromo substituent at the 6-position and phenyl at the 4-position are among the explicitly enumerated substituent options in the Markush structure [1].

B-Raf Inhibition Cancer Therapeutics Kinase Selectivity

Optimal Application Scenarios for Procuring 6-Bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (CAS 1016401-39-0)


Kinase Inhibitor SAR Libraries Requiring C6 Diversification via Cross-Coupling

Medicinal chemistry teams building structure–activity relationship (SAR) libraries around the quinazoline kinase inhibitor scaffold should prioritize the 6-bromo derivative for its unique ability to undergo palladium-catalyzed cross-coupling reactions at C6 [1]. Unlike the 6-methyl or 6-H analogues, which lack a reactive handle, the bromo compound enables parallel synthesis of dozens of C6-aryl, C6-heteroaryl, C6-amino, or C6-alkynyl derivatives for systematic exploration of kinase selectivity and potency [1]. This synthetic efficiency is particularly valuable for hit-to-lead programs targeting EGFR, HER2, VEGFR-2, or B-Raf, where the C6 substituent is a known determinant of activity [2] [3].

Probing the 3-Pyridylmethyl Pharmacophore in Target Engagement Studies

The 3-pyridylmethyl moiety at the C2-amino position has been demonstrated, through the structurally related compound CB30865, to confer superior cellular potency (IC50 range: 1–100 nM) compared to 2-pyridyl and 4-pyridyl regioisomers (active only in the micromolar range) [4]. Researchers investigating the molecular recognition determinants of pyridylmethyl-quinazoline interactions with kinase ATP-binding sites should procure the 3-pyridylmethyl derivative specifically, as the position of the pyridine nitrogen directly impacts hydrogen-bonding geometry and consequently inhibitory potency [4].

Physicochemical Profiling of Lipophilic Quinazoline Tool Compounds

With a computed XLogP3 of 4.7 [5], this compound occupies a distinct lipophilicity space among quinazoline-based kinase inhibitors. It serves as a useful tool for investigating the relationship between halogen substitution, lipophilicity, and ADME properties (permeability, solubility, metabolic stability) in systematic physicochemical profiling studies [5]. The bromine atom's contribution to both molecular weight (391.3 g/mol) and logP makes it a valuable comparator against the less lipophilic 6-methyl analogue and the clinically relevant gefitinib (logP ≈ 4.15) [5].

Reference Standard for B-Raf Inhibitor Intellectual Property Landscape Analysis

Given that the compound's structural space is encompassed within the claims of US patent application US20100216791A1 (pyridinylquinazolinamine derivatives as B-Raf inhibitors) [3], organizations conducting freedom-to-operate analyses or prior art searches in the Raf kinase inhibitor field may procure this compound as a representative exemplar for analytical comparison against proprietary development candidates. This use case is relevant for pharmaceutical IP departments and competitive intelligence teams.

Quote Request

Request a Quote for 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.